molecular formula C5H12N4O4 B11531689 Methanediamine, N,N'-diethyl-N,N'-dinitro- CAS No. 134273-34-0

Methanediamine, N,N'-diethyl-N,N'-dinitro-

Cat. No.: B11531689
CAS No.: 134273-34-0
M. Wt: 192.17 g/mol
InChI Key: KUNXCAIGAVGORW-UHFFFAOYSA-N
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Description

ETHYL({[ETHYL(NITRO)AMINO]METHYL})NITROAMINE is a compound belonging to the class of nitrosamines, which are characterized by the presence of a nitroso group (NO) bonded to an amine. Nitrosamines are known for their potential carcinogenic properties and are found in various environments, including food, water, and pharmaceuticals .

Preparation Methods

The synthesis of ETHYL({[ETHYL(NITRO)AMINO]METHYL})NITROAMINE typically involves the reaction of nitrous acid (HNO2) with secondary amines. The nitrous acid is usually generated in situ by the protonation of a nitrite. The reaction proceeds as follows :

HONO+R2NHR2N-NO+H2O\text{HONO} + \text{R}_2\text{NH} \rightarrow \text{R}_2\text{N-NO} + \text{H}_2\text{O} HONO+R2​NH→R2​N-NO+H2​O

In industrial settings, the production of nitrosamines can be controlled by avoiding the use of nitrosating agents or by incorporating inhibitors such as vitamin C to prevent their formation .

Chemical Reactions Analysis

ETHYL({[ETHYL(NITRO)AMINO]METHYL})NITROAMINE undergoes several types of chemical reactions, including:

Common reagents used in these reactions include nitrous acid for nitrosation, reducing agents like hydrogen gas for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include nitro compounds, amines, and substituted nitrosamines .

Scientific Research Applications

ETHYL({[ETHYL(NITRO)AMINO]METHYL})NITROAMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL({[ETHYL(NITRO)AMINO]METHYL})NITROAMINE involves its metabolic activation to form alkylating agents that can modify DNA bases, leading to mutations. This process is mediated by enzymes such as cytochrome P450, which hydroxylate the nitrosamine to form a diazonium ion. The diazonium ion then alkylates DNA, causing damage that can lead to cancer .

Comparison with Similar Compounds

ETHYL({[ETHYL(NITRO)AMINO]METHYL})NITROAMINE is similar to other nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). it is unique in its specific structure and the types of reactions it undergoes. Similar compounds include:

  • N-nitrosodimethylamine (NDMA)
  • N-nitrosodiethylamine (NDEA)
  • N-nitrosomorpholine (NMOR)

These compounds share similar carcinogenic properties but differ in their chemical structures and reactivity .

Properties

CAS No.

134273-34-0

Molecular Formula

C5H12N4O4

Molecular Weight

192.17 g/mol

IUPAC Name

N-ethyl-N-[[ethyl(nitro)amino]methyl]nitramide

InChI

InChI=1S/C5H12N4O4/c1-3-6(8(10)11)5-7(4-2)9(12)13/h3-5H2,1-2H3

InChI Key

KUNXCAIGAVGORW-UHFFFAOYSA-N

Canonical SMILES

CCN(CN(CC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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